8- to 16-Fold Lower MIC90 Against P. aeruginosa Compared to Ceftazidime, Imipenem, and Ciprofloxacin: Foundational Potency Data
In a study of 193 clinical P. aeruginosa isolates, ceftolozane (FR264205) inhibited 90% of isolates at 1 µg/mL. This MIC90 was 8- to 16-fold lower than the MIC90 values of ceftazidime, imipenem, and ciprofloxacin against the same panel [1]. This early potency signal is reinforced by subsequent global surveillance programs: in the US (2011–2012), ceftolozane/tazobactam achieved MIC50/90 values of 0.5/2 µg/mL against 1,971 P. aeruginosa isolates, identifying it as the most potent β-lactam agent tested [2]. In the Latin American surveillance study (2013–2015), ceftolozane/tazobactam remained the most potent β-lactam against P. aeruginosa (MIC50/90, 0.5/16 µg/mL) despite higher regional resistance rates [3].
| Evidence Dimension | In vitro potency (MIC90) against P. aeruginosa clinical isolates |
|---|---|
| Target Compound Data | Ceftolozane (FR264205) MIC90 = 1 µg/mL; Ceftolozane/tazobactam MIC50/90 = 0.5/2 µg/mL (US) and 0.5/16 µg/mL (Latin America) |
| Comparator Or Baseline | Ceftazidime MIC90 = 8–16 µg/mL; Imipenem MIC90 = 8–16 µg/mL; Ciprofloxacin MIC90 = 16 µg/mL; Meropenem MIC50/90 = 0.5/8 µg/mL; Piperacillin/tazobactam MIC50/90 = 8/>64 µg/mL |
| Quantified Difference | 8- to 16-fold lower MIC90 versus ceftazidime, imipenem, and ciprofloxacin; 4- to >32-fold lower MIC90 versus meropenem and piperacillin/tazobactam |
| Conditions | Broth microdilution per CLSI M07-A10; 193 isolates (Takeda et al., 2007); 1,971 isolates (Sader et al., 2013); 537 P. aeruginosa isolates (Latin America 2013–2015) |
Why This Matters
For procurement decisions, the 8- to 16-fold greater intrinsic potency directly reduces the probability of insufficient drug exposure at the infection site, particularly against isolates with elevated MICs to other β-lactams.
- [1] Takeda S, Nakai T, Wakai Y, Ikeda F, Hatano K. In vitro and in vivo activities of a new cephalosporin, FR264205, against Pseudomonas aeruginosa. Antimicrob Agents Chemother. 2007 Mar;51(3):826-30. doi: 10.1128/AAC.00860-06. PMID: 17145788. View Source
- [2] Sader HS, Farrell DJ, Flamm RK, Jones RN. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012). Antimicrob Agents Chemother. 2013 Dec;57(12):6356-60. doi: 10.1128/AAC.01802-13. PMID: 24060872. View Source
- [3] Pfaller MA, Shortridge D, Sader HS, Gales A, Castanheira M, Flamm RK. Ceftolozane-tazobactam activity against drug-resistant Enterobacteriaceae and Pseudomonas aeruginosa causing healthcare-associated infections in Latin America: report from an antimicrobial surveillance program (2013–2015). Braz J Infect Dis. 2017;21(6):627-637. View Source
